molecular formula C20H26ClNO2S B14187289 Ethanone,2-[3-butyl-4-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-,(2Z)-

Ethanone,2-[3-butyl-4-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-,(2Z)-

Cat. No.: B14187289
M. Wt: 379.9 g/mol
InChI Key: QDSLTCQSFJNIJY-UNOMPAQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanone,2-[3-butyl-4-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-,(2Z)- is a complex organic compound with a unique structure that includes a thiazole ring, a methoxyphenyl group, and a butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone,2-[3-butyl-4-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-,(2Z)- involves multiple steps, typically starting with the preparation of the thiazole ring This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and consistency, with stringent quality control measures to maintain the integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethanone,2-[3-butyl-4-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-,(2Z)- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

Ethanone,2-[3-butyl-4-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-,(2Z)- has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethanone,2-[3-butyl-4-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-,(2Z)- involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and methoxyphenyl group play crucial roles in binding to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Acetophenone, 4’-tert-butyl-: Similar structure but lacks the thiazole ring and methoxyphenyl group.

    2,4-Dimethylacetophenone: Similar structure but lacks the thiazole ring and butyl chain.

Uniqueness

Ethanone,2-[3-butyl-4-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-,(2Z)- is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in simpler compounds. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C20H26ClNO2S

Molecular Weight

379.9 g/mol

IUPAC Name

(2Z)-2-(3-butyl-4-tert-butyl-1,3-thiazol-2-ylidene)-1-(5-chloro-2-methoxyphenyl)ethanone

InChI

InChI=1S/C20H26ClNO2S/c1-6-7-10-22-18(20(2,3)4)13-25-19(22)12-16(23)15-11-14(21)8-9-17(15)24-5/h8-9,11-13H,6-7,10H2,1-5H3/b19-12-

InChI Key

QDSLTCQSFJNIJY-UNOMPAQXSA-N

Isomeric SMILES

CCCCN\1C(=CS/C1=C\C(=O)C2=C(C=CC(=C2)Cl)OC)C(C)(C)C

Canonical SMILES

CCCCN1C(=CSC1=CC(=O)C2=C(C=CC(=C2)Cl)OC)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.